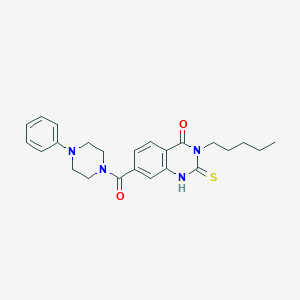

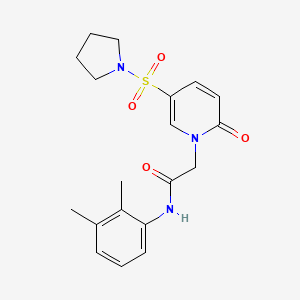

![molecular formula C18H23N3O2S B2500281 7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950443-41-1](/img/structure/B2500281.png)

7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. It is characterized by a complex structure that includes a pyrimidine ring fused with a benzothiophene moiety and substituted with a pyrrolidine group. This structure suggests potential biological activity, given the presence of pyrimidine as a core component in nucleotides and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a derivative of pyrido[3,4-d]pyrimidine was synthesized by condensing 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine, followed by reductive amination of aldehydes to yield various substituted derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable, involving key steps such as condensation, reductive amination, and functional group transformations.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by the presence of hydrogen bonds, which can significantly influence the compound's properties and interactions. For example, in related compounds, intramolecular N-H...O hydrogen bonds have been observed, which can stabilize the molecular structure . The electronic structure is also polarized, which may affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be diverse, depending on the substituents and the electronic nature of the molecule. The presence of amino groups, nitroso functionalities, and other substituents can participate in various chemical reactions, including hydrogen bonding interactions that can lead to the formation of supramolecular structures such as ribbons and sheets . These interactions are crucial for understanding the compound's behavior in biological systems and potential applications in drug design.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from related compounds that factors such as solubility, melting point, and stability will be influenced by the molecular structure. The presence of polar groups and hydrogen bonding capabilities suggests that the compound may have good solubility in polar solvents and may form crystalline hydrates with distinct hydrogen-bonded motifs . These properties are essential for the formulation and application of the compound in a pharmaceutical context.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Al-Haiza, Mostafa, and El-kady (2003) discusses the synthesis of pyrimidino and pyridino derivatives, including compounds similar to the one , and their antimicrobial activity testing. Although not directly mentioning the specific compound, this research provides insights into the chemical synthesis pathways and biological evaluation applicable to related compounds (Al-Haiza, Mostafa, & El-kady, 2003).

Antitumor Activity

Insuasty et al. (2013) reported on the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones and their evaluation for potential antitumor activity. Their findings indicate that certain derivatives exhibit remarkable activity against various cancer cell lines, demonstrating the potential therapeutic applications of such compounds in oncology (Insuasty et al., 2013).

Antimicrobial Agents

Research by Soliman et al. (2009) focused on the synthesis of tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, exploring their potential as antimicrobial agents. This study highlights the antimicrobial efficacy of certain derivatives against Candida albicans and Staphylococcus aureus, underscoring the significance of these compounds in developing new antimicrobial therapies (Soliman et al., 2009).

Crystal and Molecular Structure

Ziaulla et al. (2012) presented the X-ray characterization of a compound closely related to the one of interest, elucidating its crystal and molecular structure. This type of research is crucial for understanding the physical and chemical properties of these compounds, which can inform further applications in materials science and drug design (Ziaulla et al., 2012).

Eigenschaften

IUPAC Name |

7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-11-4-5-12-13(10-11)24-18-16(12)17(23)19-14(20-18)6-7-15(22)21-8-2-3-9-21/h11H,2-10H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXNVMWTANMSHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2500201.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)